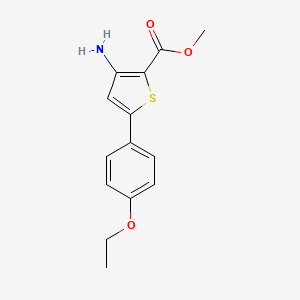

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

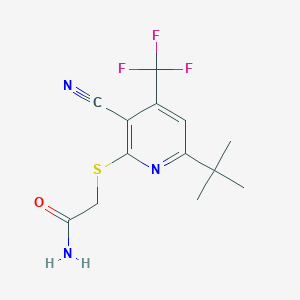

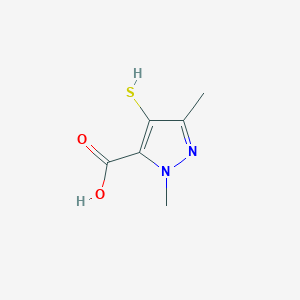

“Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the linear formula C14H15NO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C(C=C2)=CC=C2OCC)S1 . The InChI key for this compound is KOGXJKJPBBNEFK-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 479.5±45.0 °C at 760 mmHg, and a flash point of 243.8±28.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 3-amino-2-thiophene carboxylate, a related compound, is known for reacting with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines and hydrazines, yield thieno- pyrimidinones, giving insights into the cyclization mechanism and the activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Tumor-Selective Properties

Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a compound structurally similar to Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate, exhibits tumor-selective properties. It preferentially inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, prostate, renal, central nervous system, and liver tumor cells, while not affecting others like B-lymphomas and HeLa cells (Thomas et al., 2014).

Antiproliferative Activity

Similar compounds, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced antiproliferative activity with significant tumor cell selectivity. These derivatives inhibited the proliferation of specific tumor cell types, including T-lymphoma, prostate, kidney, and hepatoma cells, but were inactive against others like B-lymphoma and cervix carcinoma HeLa cells (Thomas et al., 2017).

Structural Studies

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, a related compound, shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds. These studies are crucial for understanding the molecular structure and potential interactions of similar compounds (Vasu et al., 2004).

Genotoxic and Carcinogenic Potentials

Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, another closely related compound, has been assessed for genotoxic and carcinogenic potentials. The study, which falls under the European REACH legislation, used in vitro and in silico methodologies to understand the mutagenic and DNA-damaging effects, as well as carcinogenic potential. This is significant for evaluating the safety profile of similar compounds (Lepailleur et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)12-8-11(15)13(19-12)14(16)17-2/h4-8H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGXJKJPBBNEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2657965.png)

![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2657970.png)

![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)